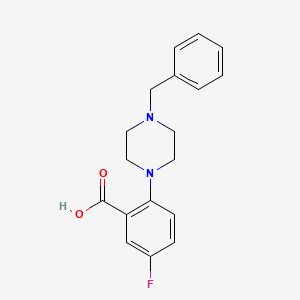

2-(4-ベンジルピペラジノ)-5-フルオロ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Benzylpiperazino)-5-fluorobenzoic acid” is a derivative of benzylpiperazine . Benzylpiperazine is a substance often used as a recreational drug and is known to have euphoriant and stimulant properties .

Synthesis Analysis

A practical method for the synthesis of N-benzylpiperazine involves the reaction of commercially available anhydrous piperazine with two equivalents of piperazinium dihydrochloride to form a monohydrochloride intermediate in situ .Molecular Structure Analysis

The molecular structure of benzylpiperazine, a component of the compound , is characterized by a six-membered ring with two nitrogen atoms . The presence of these two nitrogen atoms improves the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines .科学的研究の応用

- 抗増殖活性: 研究者らは、この化合物のさまざまなヒト固形腫瘍細胞株に対する抗増殖効果を調査しました。 Chk1キナーゼの増殖阻害剤としての可能性も探求されています .

- 抗菌性: 2-(4-ベンジルピペラジノ)-5-フルオロ安息香酸誘導体は、グラム陽性菌とグラム陰性菌、真菌、さらには結核菌に対して抗菌活性を示しました .

- 選択的ドーパミン放出: この化合物はモノアミン放出薬として作用し、セロトニンに対するドーパミン放出に対して注目すべき20〜48倍の選択性を示します。 特にノルエピネフリンを放出するのに有効です .

- 合成方法: 角状に融合した中心ピラニル環を含むベンゾピラン環縮合ピラノ[2,3-c]ピラゾールの効率的な合成が達成されました。 これらのフレームワークは、生物活性のため医薬品化学における潜在的な用途を提供します .

- マイクロ波合成: 研究者らは、マイクロ波支援法を使用して、(EZ)-N'-ベンジリデン-2-(6-クロロ-9H-カルバゾール-2-イル)プロパンヒドラジドの新規誘導体を開発しました。 これらの化合物は、抗生物質耐性病原菌との闘いにおける代替手段として有望です .

医薬品化学と創薬

神経薬理学とモノアミン放出

材料科学と有機合成

ケミカルバイオロジーと分子フレームワーク

有機合成とマイクロ波支援法

作用機序

Target of Action

Benzylpiperazine, a related compound, has been found to have a high affinity action at the alpha2-adrenoreceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

Benzylpiperazine acts as an antagonist at the alpha2-adrenoreceptor, inhibiting negative feedback and causing an increase in released noradrenaline . This leads to increased stimulation of the nervous system.

Biochemical Pathways

The related compound benzylpiperazine is known to affect the adrenergic system, which plays a key role in the body’s fight-or-flight response .

Pharmacokinetics

Benzylpiperazine is known to be metabolized in the liver and excreted via the kidneys . Its bioavailability is currently unknown.

Result of Action

Benzylpiperazine is known to have euphoriant and stimulant properties . Adverse effects have been reported following its use, including acute psychosis, renal toxicity, and seizures .

Safety and Hazards

将来の方向性

Piperazines, including benzylpiperazine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperazines, including “2-(4-Benzylpiperazino)-5-fluorobenzoic acid”, is an important task of modern organic chemistry .

生化学分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Studies on related compounds suggest that there may be threshold effects, as well as potential toxic or adverse effects at high doses .

Transport and Distribution

It is likely that the compound interacts with certain transporters or binding proteins, which could affect its localization or accumulation .

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2/c19-15-6-7-17(16(12-15)18(22)23)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOYDKUTNHOZGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001193492 |

Source

|

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-38-1 |

Source

|

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001193492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。